molecular formula C18H29N5O2 B5518415 1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone

1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone

Cat. No. B5518415
M. Wt: 347.5 g/mol
InChI Key: UBXGGLGNVSYZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone" is a multifaceted heterocyclic molecule, possibly involved in pharmaceutical research due to its structural complexity and potential for diverse biological activity. Its synthesis and analysis require advanced techniques and a deep understanding of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multi-step reactions, including the formation of intermediate compounds, ring closure reactions, and functional group transformations. Techniques such as thermolysis, catalyzed tandem reactions, and intramolecular cycloaddition are commonly employed (Shafiee & Shekarchi, 2002), (Hussain et al., 2014).

Scientific Research Applications

Triazoloazine-Diazomethylazine Valence Isomerization

Research demonstrates the isomerization processes of triazoloazines to diazomethylazines, providing insights into the thermodynamics and kinetics of such reactions. These studies are crucial for understanding the stability and reactivity of heterocyclic compounds, which can be applied to design new drugs or materials (Aylward et al., 2016).

Cardiovascular Agents from Triazolopyrimidines

Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown significant potential in cardiovascular therapy. These compounds exhibit coronary vasodilating and antihypertensive activities, indicating the pharmaceutical applications of complex heterocyclic systems (Sato et al., 1980).

Divergent Reactions of Diazacyclic Compounds

The divergent synthesis of heterocyclic compounds from diazacyclic precursors highlights the ability to produce a variety of biologically active molecules. Such research underlines the importance of these compounds in developing new therapeutic agents or chemical probes (Rossi et al., 2007).

Metal-Free Synthesis of Triazolopyridines

A novel, metal-free methodology for synthesizing 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation demonstrates the potential for efficient and environmentally friendly synthetic routes in pharmaceutical chemistry. This approach simplifies the synthesis of complex heterocyclic structures, which are common frameworks in drug molecules (Zheng et al., 2014).

Site-Selective Polyazacyclic Terbium(III) Chelates

Polyazamacrocyclic chelates of terbium have shown utility in diagnostic imaging, offering a glimpse into the non-pharmaceutical applications of complex heterocyclic compounds. These compounds' site-selective properties and spectroscopic characteristics make them valuable tools for medical diagnostics (Houlne et al., 1996).

properties

IUPAC Name

1-tert-butyl-4-(3-propan-2-yl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-12(2)16-20-19-14-6-7-21(8-9-22(14)16)17(25)13-10-15(24)23(11-13)18(3,4)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXGGLGNVSYZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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